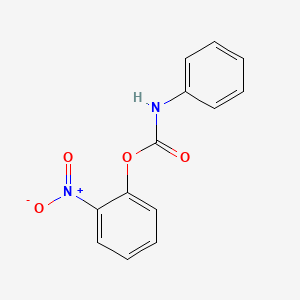
1,2,4-Trioxolane, 3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trioxolane, 3-phenyl- is an organic compound with the molecular formula C8H8O3. It belongs to the class of trioxolanes, which are cyclic organic peroxides containing a three-membered ring with two oxygen atoms and one carbon atom. The 3-phenyl substitution refers to the presence of a phenyl group attached to the third carbon of the trioxolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Trioxolanes can be synthesized through a variety of methods. One common approach involves the ozonolysis of alkenes, followed by cyclization with carbonyl compounds. For 3-phenyl-1,2,4-trioxolane, a typical synthetic route includes the ozonolysis of styrene to form a carbonyl oxide intermediate, which then undergoes [3+2] cycloaddition with benzaldehyde to yield the desired trioxolane .
Industrial Production Methods
The key factors in industrial production would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safe handling of reactive intermediates and ozone .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trioxolanes, including 3-phenyl-1,2,4-trioxolane, undergo various chemical reactions, such as:
Oxidation: The peroxide bond in trioxolanes makes them susceptible to oxidation reactions.
Reduction: Trioxolanes can be reduced under specific conditions, often involving metal catalysts or reducing agents.
Substitution: The phenyl group in 3-phenyl-1,2,4-trioxolane can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and ozone.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-phenyl-1,2,4-trioxolane with ozone can lead to the formation of ketones and other oxygenated products .
Wissenschaftliche Forschungsanwendungen
1,2,4-Trioxolanes, including 3-phenyl-1,2,4-trioxolane, have several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,4-trioxolanes, including 3-phenyl-1,2,4-trioxolane, often involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. This process can be triggered by the presence of ferrous iron (Fe2+), leading to the formation of carbon-centered radicals and subsequent oxidative damage to biological molecules . In the context of antimalarial activity, the ROS generated by trioxolanes can damage the parasite’s cellular components, leading to its death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Trioxane: Another class of cyclic peroxides with similar structural features but different substitution patterns.
Artemisinin: A well-known antimalarial compound that contains a 1,2,4-trioxane ring system.
Arterolane: A synthetic trioxolane derivative with potent antimalarial activity.
Uniqueness
3-phenyl-1,2,4-trioxolane is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the phenyl group can enhance its stability and modify its interaction with biological targets compared to other trioxolanes .
Eigenschaften
CAS-Nummer |
23253-30-7 |
|---|---|
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
3-phenyl-1,2,4-trioxolane |
InChI |
InChI=1S/C8H8O3/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-5,8H,6H2 |
InChI-Schlüssel |
XNTUDDFWOBWITE-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC(OO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


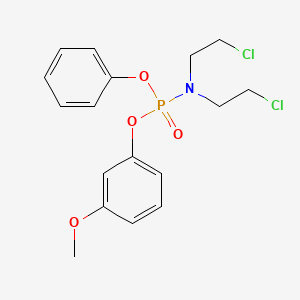
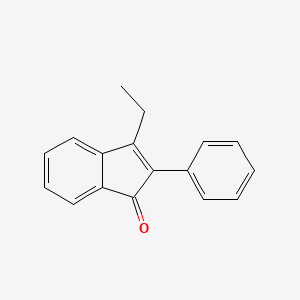
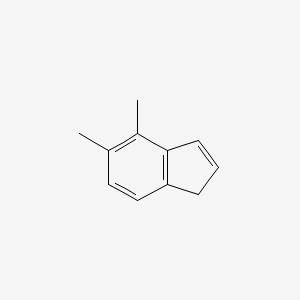
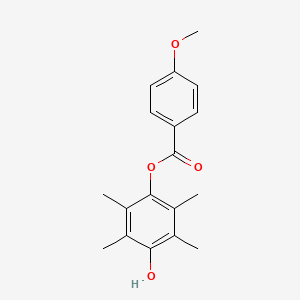
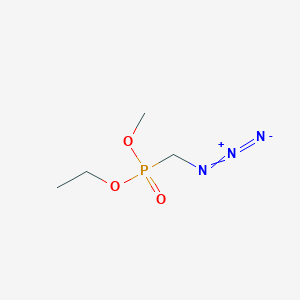
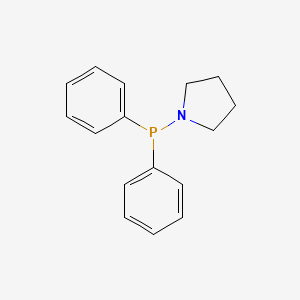
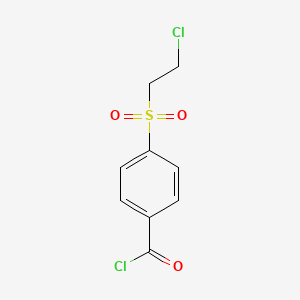
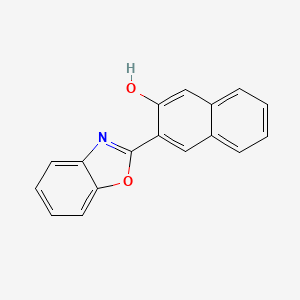

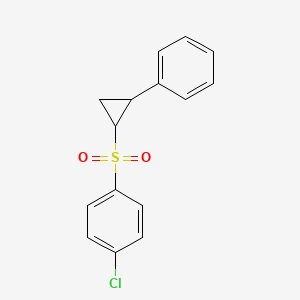
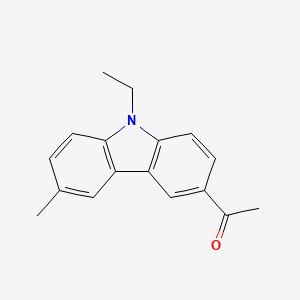

![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
